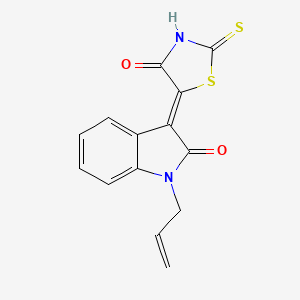![molecular formula C19H17N5O6S B5229816 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5229816.png)
4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, also known as MPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPN is a potent and selective inhibitor of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets by CK2, leading to the suppression of cell growth and the induction of apoptosis. 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to be selective for CK2, with little or no activity against other kinases.
Biochemical and Physiological Effects:
4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has also been shown to inhibit the growth of leukemia cells and to sensitize them to chemotherapy drugs. In addition, 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in lab experiments is its specificity for CK2, which allows for the selective inhibition of this enzyme without affecting other kinases. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could be used as potential cancer therapeutics. Another area of interest is the study of the role of CK2 in other cellular processes, such as autophagy and metabolism. Finally, the use of 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide in combination with other drugs or therapies could be explored as a potential treatment strategy for cancer and other diseases.
Conclusion:
In conclusion, 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide is a potent and selective inhibitor of the enzyme CK2, which has been extensively studied for its potential applications in scientific research. 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to have anti-tumor and anti-inflammatory effects, and has been used to study the role of CK2 in various cellular processes. While there are limitations to its use in lab experiments, 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide remains an important tool for the study of CK2 and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 4-aminobenzenesulfonamide to form 4-nitro-N-(4-sulfamoylphenyl)benzamide, which is then reacted with 4-methoxyaniline to form 4-methoxy-N-(4-{[(4-sulfamoylphenyl)amino]sulfonyl}phenyl)benzamide. Finally, the methyl group is introduced into the pyrimidine ring by reacting the compound with methyl iodide in the presence of potassium carbonate to form 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide.
Scientific Research Applications
4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis, making it an important target for cancer therapy. 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor cell growth and the induction of apoptosis. 4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has also been used to study the role of CK2 in other cellular processes, such as DNA repair and transcriptional regulation.
properties
IUPAC Name |
4-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c1-12-9-10-20-19(21-12)23-31(28,29)15-6-4-14(5-7-15)22-18(25)13-3-8-17(30-2)16(11-13)24(26)27/h3-11H,1-2H3,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYKSPVCHMOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-nitro-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclooctyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5229763.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5229769.png)
![3-methyl-N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5229774.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5229784.png)
![methyl 4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5229788.png)

![N-(1-isobutyl-1H-pyrazol-5-yl)-2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5229806.png)


![N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5229826.png)
![4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5229833.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)